molecular formula C33H47Cl2NO2S B11075628 (3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate

(3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate

Cat. No.: B11075628
M. Wt: 592.7 g/mol
InChI Key: DKJOOAXQPHJRRY-YYCUTTHWSA-N
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Description

(3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate is a complex organic compound that combines a steroidal structure with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate typically involves multiple steps. The starting material is often a sterol, which undergoes several chemical transformations to introduce the thiazole ring and the dichloro substituents. Common synthetic routes include:

    Sterol Modification: The sterol is first modified to introduce the necessary functional groups.

    Thiazole Ring Formation: This step involves the cyclization of appropriate precursors to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atoms on the thiazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Stigmasterol: A sterol with a similar steroidal structure but lacking the thiazole ring and chlorine atoms.

    Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.

Uniqueness

The uniqueness of (3beta,8xi,9xi,14xi,22E,24R)-stigmasta-5,22-dien-3-yl 4,5-dichloro-1,2-thiazole-3-carboxylate lies in its combination of a steroidal backbone with a dichloro-substituted thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C33H47Cl2NO2S

Molecular Weight

592.7 g/mol

IUPAC Name

[(3S,10R,13R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4,5-dichloro-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C33H47Cl2NO2S/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(38-31(37)29-28(34)30(35)39-36-29)14-16-32(22,5)27(24)15-17-33(25,26)6/h8-10,19-21,23-27H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23+,24?,25-,26?,27?,32+,33-/m1/s1

InChI Key

DKJOOAXQPHJRRY-YYCUTTHWSA-N

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=NSC(=C5Cl)Cl)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=NSC(=C5Cl)Cl)C)C)C(C)C

Origin of Product

United States

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